molecular formula C22H29ClN4O2S B2475382 N-(2-chlorophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 898434-98-5

N-(2-chlorophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2475382
CAS No.: 898434-98-5
M. Wt: 449.01
InChI Key: OTFOKAZFEYSXNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H29ClN4O2S and its molecular weight is 449.01. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity
Research has been conducted on the synthesis and evaluation of antimicrobial activity of various derivatives similar to N-(2-chlorophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide. These studies explore the potential of these compounds as antibacterial and antifungal agents. For instance, a series of pyrimidinones, oxazinones, and their derivatives synthesized using citrazinic acid as a starting material showed good antibacterial and antifungal activities comparable to standard drugs like streptomycin and fusidic acid (A. Hossan et al., 2012). Similarly, other research focusing on the synthesis of thiazolidinone and acetidinone derivatives revealed that these compounds possess significant antimicrobial properties (B. Mistry et al., 2009).

Chemical Synthesis and Biological Activities
Chemical synthesis exploring the structural modifications of compounds related to this compound has been a key area of study. These investigations aim to enhance biological activities, including anticancer properties. For example, the synthesis and characterization of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone demonstrated significant anti-inflammatory and analgesic activities, offering insights into the development of new therapeutic agents (A. Abu‐Hashem et al., 2020).

Heterocyclic Synthesis
The research into heterocyclic synthesis with activated nitriles provides an expeditious synthetic approach to polyfunctionally substituted heterocyclic compounds. These studies not only enrich the chemical diversity of these compounds but also contribute to the understanding of their potential applications in various scientific and medicinal fields (M. Elian et al., 2014).

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN4O2S/c1-3-26(4-2)13-8-14-27-19-12-7-9-16(19)21(25-22(27)29)30-15-20(28)24-18-11-6-5-10-17(18)23/h5-6,10-11H,3-4,7-9,12-15H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFOKAZFEYSXNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.